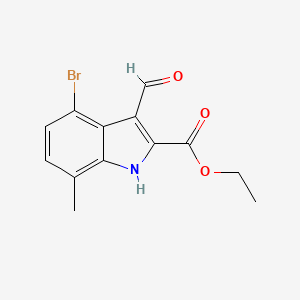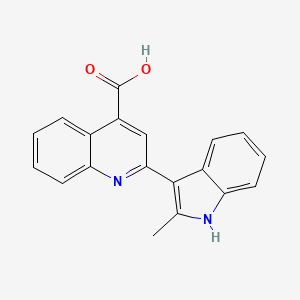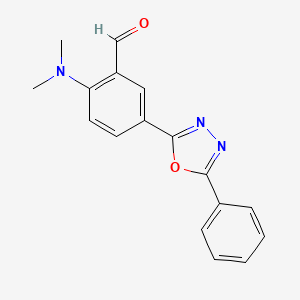![molecular formula C13H11F3N2OS B12927143 2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one CAS No. 89069-56-7](/img/structure/B12927143.png)
2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylthiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The ethylthio group can also participate in interactions with biological molecules, contributing to the compound’s overall effect. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one
- 2-(ethylthio)-3-(2-(fluoromethyl)phenyl)pyrimidin-4(3H)-one
- 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-thione
Uniqueness
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one is unique due to the presence of both the ethylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylthio group provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
89069-56-7 |
|---|---|
Molekularformel |
C13H11F3N2OS |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
2-ethylsulfanyl-3-[2-(trifluoromethyl)phenyl]pyrimidin-4-one |
InChI |
InChI=1S/C13H11F3N2OS/c1-2-20-12-17-8-7-11(19)18(12)10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3 |
InChI-Schlüssel |
FXSPAZUXKNYIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC=CC(=O)N1C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)


![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/structure/B12927077.png)
![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)







